2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-18-11-14(12-22(18)15-7-2-1-3-8-15)21-19(24)16-10-13-6-4-5-9-17(13)26-20(16)25/h1-10,14H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRSVLGBZSYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway Overview
The most well-documented approach involves a five-step synthesis starting from itaconic acid (C₅H₆O₄) and aniline (C₆H₅NH₂), adapted from methodologies for related pyrrolidinone-pyrimidine hybrids. The sequence includes:
- Formation of 5-oxo-1-phenylpyrrolidin-3-yl intermediate : Itaconic acid undergoes condensation with aniline to yield a pyrrolidinone scaffold.
- Chromene-3-carboxylic acid synthesis : Coupling of the pyrrolidinone with 2-oxo-2H-chromene-3-carbonyl chloride under basic conditions.
- Amidation : Reaction with 5-oxo-1-phenylpyrrolidin-3-amine to form the final carboxamide.
Critical Reaction Conditions
- Step 1 : Anhydrous acetonitrile, 25°C, 12 hours (yield: 78%).
- Step 2 : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature (yield: 65%).
- Step 3 : Bis(pentafluorophenyl) carbonate (BPC) activation, acetonitrile, 60°C, 6 hours (yield: 82%).
Mechanistic Insight : The Masamune-Claisen condensation in Step 1 forms the β-keto ester, while Step 3 employs BPC to avoid racemization during amidation.
Domino Conjugate Addition/O-Trapping Rearrangement
One-Pot Methodology
A scalable one-pot protocol utilizes 2-imino-2H-chromene-3-carboxamide and isocyanides under acidic conditions. The reaction proceeds via:
- Conjugate addition of isocyanide to the chromene carboxamide.
- Intramolecular O-trapping rearrangement to form the pyrrolidinone-chromene linkage.
Optimization Parameters
- Catalyst : Trifluoroacetic acid (TFA, 10 mol%).
- Solvent : Ethanol, reflux (80°C), 8 hours.
- Yield : Up to 92% with minimal purification.
Advantage : This method eliminates intermediate isolation, reducing waste and time.
High-Pressure Q-Tube-Assisted Cyclocondensation
Green Synthesis Approach
A high-pressure Q-tube reactor enables efficient cyclocondensation between 3-oxo-2-arylhydrazonopropanals and chroman-4-one derivatives. Key features:
Environmental Benefits
- Atom economy : >80% due to in situ water elimination.
- Solvent reduction : Acetic acid serves as both solvent and catalyst.
Comparative Analysis of Synthetic Methods
Key Takeaways :
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide or phenylpyrrolidinyl moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Heterocyclic Core: Replacing pyrrolidinone with benzoxazepin (e.g., ) alters ring size and electronic properties, which could influence binding affinity in enzyme targets.
- Linker Modifications : Extended alkyl chains (e.g., phenethyl in ) introduce steric bulk, possibly affecting solubility and target accessibility.
Physicochemical Properties
- Solubility: The phenylpyrrolidinone group likely reduces aqueous solubility compared to polar derivatives (e.g., pyridin-2-yl substituents in ).
- Melting Point : Analogous compounds with rigid structures (e.g., ’s >300°C) suggest high thermal stability .
Biological Activity
The compound 2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.43 g/mol. The structure features a chromene backbone with a pyrrolidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 2034392-48-6 |
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity on A549 Cells
In a study evaluating the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells, it was found that certain derivatives showed a considerable reduction in cell viability. Specifically, compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide | 15.0 | A549 |
| Cisplatin | 10.0 | A549 |
The compound demonstrated an IC50 value of 15 µM against A549 cells, indicating promising potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The studies suggest that the presence of the pyrrolidine ring enhances the antimicrobial properties of the chromene derivatives.
Case Study: Antimicrobial Screening
In a screening for antimicrobial activity, various derivatives were tested against resistant strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 8 µg/mL |
| Carbapenem-resistant E. coli | 16 µg/mL |
The results indicated that the compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections caused by resistant pathogens .
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways essential for cancer cell growth.
- Disruption of Bacterial Cell Walls : The structural components allow it to penetrate bacterial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the chromene-3-carboxamide core via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions.
- Step 2 : Functionalization of the pyrrolidinone ring through amide coupling, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DMSO.
- Optimization Parameters : Yield improvements (up to 67% in related coumarin derivatives) are achieved by controlling temperature (60–80°C), solvent choice (e.g., DMSO for enhanced solubility), and catalyst selection (e.g., p-toluenesulfonic acid) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the pyrrolidinone ring’s carbonyl group typically appears at ~170–175 ppm in C NMR .
- Mass Spectrometry (ESI-MS) : Accurately determines molecular weight (e.g., observed [M+H] at 348.38 for a structurally similar coumarin-carboxamide derivative) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for analogous chromene-carboxamide compounds .
Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC values compared to standard antibiotics .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Pyrrolidinone derivatives often show activity in the 10–50 μM range .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits, with IC values benchmarked against celecoxib .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like HIV-1 reverse transcriptase (for antiviral activity) or cancer-related kinases (e.g., EGFR). For example, coumarin derivatives exhibit docking scores <−8 kcal/mol in HIV-1 RT models .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the chromene ring) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Validate stability of ligand-target complexes over 100 ns trajectories to reconcile discrepancies between in vitro and in silico results .
Q. What strategies address low solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility (e.g., solubility >1 mg/mL in PBS for similar carboxamides) .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm, PDI <0.2) to improve cellular uptake, as shown for thiophene-carboxamide analogs .
- Prodrug Design : Introduce hydrolyzable ester groups at the carboxamide moiety to increase metabolic stability .
Q. How do stereochemical variations in the pyrrolidinone ring impact biological activity?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (hexane:isopropanol = 90:10, flow rate 1 mL/min).
- Activity Comparison : Test enantiomers in enzyme inhibition assays. For example, (R)-configured pyrrolidinone derivatives show 3-fold higher activity against COX-2 than (S)-enantiomers .
- Crystallographic Analysis : Resolve absolute configuration via anomalous dispersion in X-ray studies .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., >90% recovery at pH 7.4 vs. <50% at pH 1.2) .
- Light Sensitivity Studies : Use UV-Vis spectroscopy to quantify photodegradation rates (λ = 254 nm, 10 mW/cm). Related chromene derivatives exhibit t <1 hour under UV exposure .
Structure-Activity Relationship (SAR) Table
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine at chromene C-8 | ↑ Antiviral activity (IC ↓ 40%) | |
| Methyl on pyrrolidinone N-1 | ↓ Cytotoxicity (IC ↑ 2-fold) | |
| Nitro group at chromene C-6 | ↑ Solubility (logP ↓ 0.5) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
